![molecular formula C13H8F3N3O2S B14588925 1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene CAS No. 61174-50-3](/img/structure/B14588925.png)
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. The presence of the trifluoromethyl group and the sulfonyl group in this compound adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of an aryl diazonium salt with sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃) to form the corresponding aryl azide . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: Azides are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), trimethylsilyl azide (Me₃SiN₃)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Major Products
Triazoles: Formed from cycloaddition reactions
Amines: Formed from reduction reactions
Wissenschaftliche Forschungsanwendungen
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in click chemistry. The trifluoromethyl and sulfonyl groups can influence the electronic properties of the compound, making it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Azido-3-(trifluoromethyl)benzene
- 1-Azido-4-(trifluoromethyl)benzene
- 1-Azido-2-(trifluoromethyl)benzene
Uniqueness
1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene is unique due to the presence of both the trifluoromethyl and sulfonyl groups. These functional groups enhance its reactivity and make it suitable for a wide range of applications in organic synthesis, materials science, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
61174-50-3 |
|---|---|
Molekularformel |
C13H8F3N3O2S |
Molekulargewicht |
327.28 g/mol |
IUPAC-Name |
1-azido-2-[3-(trifluoromethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)9-4-3-5-10(8-9)22(20,21)12-7-2-1-6-11(12)18-19-17/h1-8H |
InChI-Schlüssel |
RGZMEVQUUUWVKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


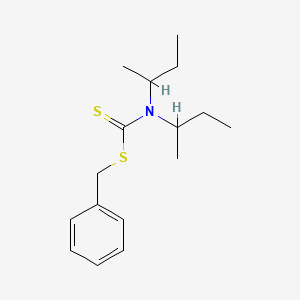
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)
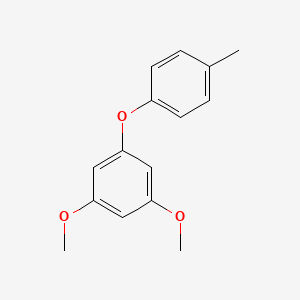
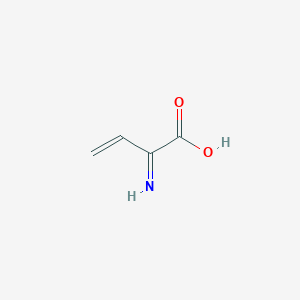
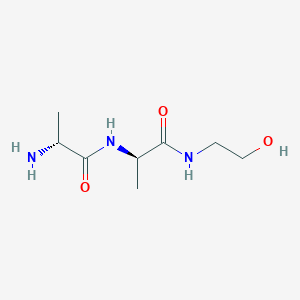
![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)
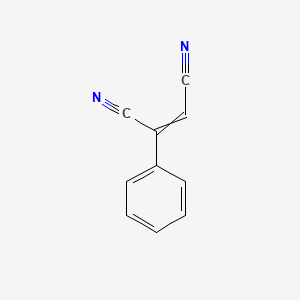
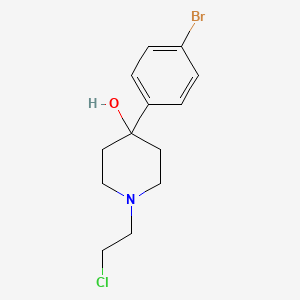
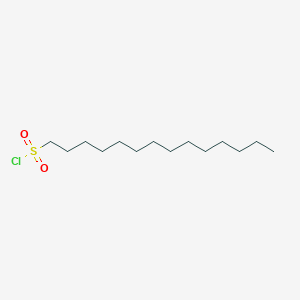

![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
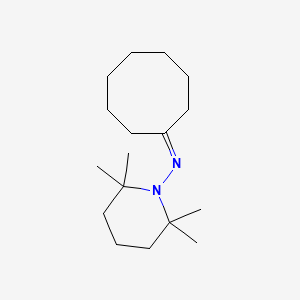
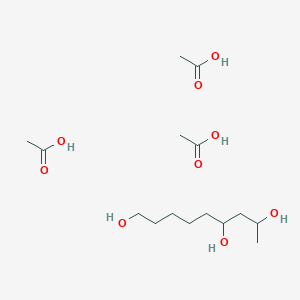
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
